molecular formula C7H8N2O B12360408 2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one

2,3-Dihydropyrrolo[1,2-b]pyridazin-4(1H)-one

Katalognummer: B12360408
Molekulargewicht: 136.15 g/mol
InChI-Schlüssel: ISNHVPKARCAIQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by a fused pyrrole and pyridazine ring system, which imparts distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of hydrazine derivatives with pyrrole-2-carboxylic acids, followed by cyclization to form the desired heterocyclic structure. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolo[1,2-b]pyridazin-4(1H)-one derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the heterocyclic ring .

Wissenschaftliche Forschungsanwendungen

PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

PYRROLO[1,2-B]PYRIDAZIN-4(1H)-ONE is unique due to its specific ring fusion and the resulting electronic properties, which contribute to its distinct reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its broad range of applications in scientific research further highlight its uniqueness compared to similar compounds .

Eigenschaften

Molekularformel

C7H8N2O

Molekulargewicht

136.15 g/mol

IUPAC-Name

2,3-dihydro-1H-pyrrolo[1,2-b]pyridazin-4-one

InChI

InChI=1S/C7H8N2O/c10-7-3-4-8-9-5-1-2-6(7)9/h1-2,5,8H,3-4H2

InChI-Schlüssel

ISNHVPKARCAIQZ-UHFFFAOYSA-N

Kanonische SMILES

C1CNN2C=CC=C2C1=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.